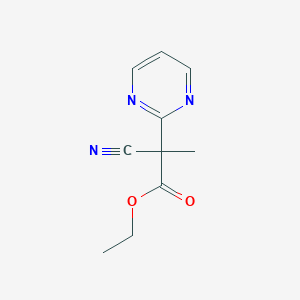

Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-pyrimidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-9(14)10(2,7-11)8-12-5-4-6-13-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYXEKCXKCLJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C#N)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 2 Pyrimidin 2 Yl Propanoate

Direct Synthetic Routes from Pyrimidine (B1678525) Precursors and Active Methylene (B1212753) Compounds

Direct routes aim to construct the target molecule by forming the key carbon-carbon bond between the pyrimidine ring and the propanoate backbone in a single, pivotal step. These methods typically involve the reaction of a pyrimidine-containing electrophile with a nucleophilic partner derived from an active methylene compound.

Knoevenagel Condensation Approaches and Variations

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base. wikipedia.org In a hypothetical route to a precursor of the target compound, a pyrimidin-2-yl alkyl ketone could be condensed with ethyl cyanoacetate (B8463686). This would be followed by a conjugate addition to the resulting α,β-unsaturated product to install the final methyl group.

The reaction is typically catalyzed by amines such as piperidine (B6355638) or can be promoted by ionic liquids or solid bases like magnesium oxide. researchgate.netscielo.org.mx The initial step involves the base-catalyzed deprotonation of the active methylene compound (ethyl cyanoacetate) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the pyrimidine ketone, followed by dehydration to yield an ethyl 2-cyano-3-(pyrimidin-2-yl)alk-2-enoate intermediate. Microwave irradiation has been shown to accelerate these condensations, often leading to higher yields in shorter reaction times under solvent-free conditions. organic-chemistry.orgunifap.br

| Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|

| Piperidine / Piperidinium Acetate (B1210297) | Ethanol (B145695), Toluene (B28343) | Reflux | Classic, widely used conditions. wikipedia.orgscielo.org.mx |

| Diisopropylethylammonium Acetate (DIPEAc) | Methylene Dichloride (MDC) | Reflux | Ionic liquid catalyst providing high yields. scielo.org.mx |

| Magnesium Oxide (MgO) | Acetonitrile (B52724) | Reflux | Heterogeneous catalyst, allowing for easy separation. researchgate.net |

| Triphenylphosphine (TPP) | Solvent-free | 80-100°C or Microwave | Mild, neutral conditions. organic-chemistry.org |

| Triethylamine (TEA) | Ethanol / Water | Microwave (55 W) | Green solvent conditions, rapid reaction. unifap.br |

Alkylation Strategies Utilizing Pyrimidinyl Halides and Ethyl Cyanoacetate Derivatives

A more direct approach involves the alkylation of an ethyl cyanoacetate derivative with a pyrimidinyl halide. Specifically, this would entail a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine (e.g., 2-chloropyrimidine) and the enolate of ethyl 2-cyanopropanoate.

The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.com The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) to deprotonate ethyl 2-cyanopropanoate, generating a carbanion. This carbanion then attacks the carbon atom bearing the halogen on the pyrimidine ring. The subsequent loss of the halide ion from the intermediate Meisenheimer complex yields the final product. nih.gov This strategy is analogous to the substitution reactions observed on other electron-poor heteroaromatics like 2-halopyridines, which readily react with carbon nucleophiles such as malonates. chemrxiv.org

| Component | Example | Role |

|---|---|---|

| Pyrimidine Electrophile | 2-Chloropyrimidine (B141910) | Acceptor for the nucleophile. |

| Active Methylene Nucleophile | Ethyl 2-cyanopropanoate | Provides the propanoate backbone. |

| Base | Sodium Hydride (NaH) | Generates the carbanion from the active methylene compound. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Aprotic polar solvent to facilitate the reaction. |

Catalytic Approaches in C-C Bond Formation for Alpha-Functionalized Esters

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offer a powerful means for C-C bond formation. The α-arylation of carbonyl compounds is a well-established process that can be adapted for the synthesis of Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate.

This approach would involve the reaction of a 2-halopyrimidine with the enolate of ethyl 2-cyanopropanoate in the presence of a palladium catalyst. The catalytic cycle typically involves the oxidative addition of the 2-halopyrimidine to a Pd(0) species, followed by transmetalation with the enolate (or direct reaction with the enolate), and concluding with reductive elimination to furnish the desired product and regenerate the catalyst. The choice of ligand is crucial for an efficient reaction. Sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bulky biarylphosphines like BINAP, have proven effective in promoting the α-arylation of both esters and nitriles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Indirect Synthesis via Derivatization of Related Pyrimidinyl Propanoates

Indirect methods involve the synthesis of a closely related pyrimidinyl propanoate precursor, which is then chemically modified in a subsequent step to introduce the required functional group, in this case, the cyano group or the ethyl ester.

Introduction of the Cyano Group

This strategy begins with a precursor such as ethyl 2-(pyrimidin-2-yl)propanoate. The introduction of the cyano group at the α-position can be envisioned through a two-step sequence. First, the α-position is halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to form ethyl 2-bromo-2-(pyrimidin-2-yl)propanoate. In the second step, the bromide is displaced by a cyanide nucleophile, typically using a salt like sodium cyanide or potassium cyanide, to yield the target compound. Care must be taken during this step to avoid side reactions, such as elimination.

Esterification and Transesterification Procedures

An alternative indirect route starts with 2-cyano-2-(pyrimidin-2-yl)propanoic acid. The final step is the formation of the ethyl ester. The most common method for this transformation is the Fischer esterification. ceon.rs This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the formation of the ester product. Water generated during the reaction can also be removed to further shift the equilibrium.

Alternatively, if a different ester, such as mthis compound, were available, it could be converted to the ethyl ester via transesterification. This involves reacting the methyl ester with ethanol in the presence of an acid or base catalyst.

| Parameter | Condition | Purpose |

|---|---|---|

| Alcohol | Ethanol (in excess) | Reactant and solvent; drives equilibrium. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid. ceon.rsresearchgate.net |

| Temperature | Reflux | Increases the reaction rate. researchgate.net |

| Reaction Time | Several hours | Allows the reaction to reach equilibrium. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. The goal is to maximize the conversion of reactants into the desired product while minimizing the formation of impurities and side products. This involves a systematic study of how different conditions affect the reaction's kinetics and equilibrium.

Solvent Effects in Reaction Efficacy

The choice of solvent is critical as it can influence reactant solubility, reaction rates, and even the product distribution. The polarity, proticity, and boiling point of the solvent must be carefully considered. For related syntheses involving nucleophilic substitution on heterocyclic rings, a range of solvents has been explored.

Screening of various solvents indicates that reaction efficiency can be significantly altered. For instance, in an analogous synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, solvents such as 1,2-dichloroethane (B1671644) (DCE) and toluene provided higher yields compared to more polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF). nih.gov This suggests that for the synthesis of this compound, aprotic solvents of moderate polarity may be favorable.

Table 1: Illustrative Effect of Different Solvents on Product Yield in a Related Heterocyclic Synthesis

| Entry | Solvent | Yield (%) |

| 1 | 1,2-Dichloroethane (DCE) | 71 |

| 2 | Toluene | 71 |

| 3 | Acetonitrile (MeCN) | < 60 |

| 4 | Tetrahydrofuran (THF) | < 60 |

| 5 | 1,4-Dioxane | < 60 |

Data adapted from an analogous synthesis of oxazoline (B21484) derivatives for illustrative purposes. nih.gov

Temperature and Pressure Variations

Temperature is a crucial parameter that directly impacts the reaction rate. Generally, higher temperatures increase the rate of reaction. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted byproducts. In many syntheses of related pyrimidine derivatives, reactions are conducted at reflux temperature to ensure a consistent and sufficiently high reaction temperature. google.comresearchgate.net

For example, in the synthesis of a pyrrolo[2,3-d]pyrimidine intermediate, the reaction mixture was heated to 130°C and maintained at reflux (around 120°C). google.com Similarly, the optimization of a pyrazolopyranopyrimidine synthesis found that conducting the reaction at the reflux temperature in an ethanol:water system gave a good to efficient yield. researchgate.net Pressure is typically kept at atmospheric levels for these types of reactions, although in some cases, sealed vessels or microwave reactors might be used to reach temperatures above the solvent's boiling point, which can dramatically shorten reaction times. nih.gov

Table 2: Example of Temperature Optimization in a Microwave-Assisted Synthesis of a Related Compound

| Entry | Temperature (°C) | Yield (%) |

| 1 | 110 | 41 |

| 2 | 120 | 64 |

| 3 | 130 | 68 |

| 4 | 140 | 70 |

Data adapted from an analogous synthesis of oxazoline derivatives for illustrative purposes. nih.gov

Catalyst Selection and Loading

The choice of catalyst and its concentration are fundamental to achieving high yield and selectivity. In reactions involving the formation of a carbon-carbon bond with a cyanoacetate derivative, a base is typically required to generate the nucleophilic carbanion. Common catalysts include inorganic bases like potassium carbonate or organic bases like triethylamine. google.comekb.eg

In some cases, the catalyst loading is also optimized. For the synthesis of pyrazolopyranopyrimidines, it was found that a catalyst loading of 10 wt% was optimal. researchgate.net Decreasing the amount to 5 wt% lowered the yield and increased the reaction time, while increasing it to 20 wt% did not offer any significant improvement. researchgate.net For reactions involving palladium catalysis in related pyridine (B92270) syntheses, catalyst loading is often around 0.1 equivalents. chemicalbook.com

Reaction Time Optimization

The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials, but not so long that product degradation or side reactions become significant. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Studies on related compounds show that optimal reaction times can vary widely, from as little as 10-20 minutes in microwave-assisted syntheses to 16-24 hours for reactions run at conventional reflux. nih.govgoogle.commdpi.com Further extending the reaction time beyond the point of completion rarely improves the yield and can lead to lower purity. nih.gov

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into pharmaceutical synthesis is of growing importance, aiming to reduce environmental impact and improve safety. mdpi.com This involves designing processes that minimize waste, use less hazardous substances, and are energy efficient.

Solvent-Free Synthesis

One of the most effective green chemistry strategies is the development of solvent-free reaction conditions. mdpi.com Eliminating organic solvents reduces waste, lowers costs, and mitigates environmental and safety hazards. These reactions can be conducted by heating the neat mixture of reactants, sometimes with a catalyst, or by using alternative energy sources like microwave or infrared irradiation. semanticscholar.orgnih.govscielo.org.mx

For example, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives was achieved by simply heating the mixture of reactants at 120°C. nih.gov This approach not only offered a cleaner work-up and excellent yields but also significantly shortened the reaction time compared to conventional methods. nih.gov Similarly, infrared irradiation has been successfully used to promote the solvent-free synthesis of 4H-pyran derivatives, highlighting its potential as an efficient energy source for clean organic reactions. scielo.org.mx The development of a solvent-free route for this compound would represent a significant advancement in its sustainable production.

Use of Eco-Friendly Catalysts

There is no specific information available in the reviewed literature concerning the use of eco-friendly catalysts for the synthesis of this compound. General green chemistry approaches for related pyrimidine compounds often involve the use of reusable solid acid catalysts, biocatalysts, or nanoparticle catalysts to minimize environmental impact. ijarsct.co.innih.govplos.org However, without specific examples for the target compound, a detailed discussion is not possible.

Atom Economy Considerations

A calculation and discussion of the atom economy for the synthesis of this compound cannot be performed as no established synthetic routes have been found in the public domain literature. Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. nih.govprimescholars.com Without a known reaction scheme, it is impossible to analyze which atoms from the starting materials are incorporated into the final molecule and which are lost as byproducts.

Reactivity and Chemical Transformations of Ethyl 2 Cyano 2 Pyrimidin 2 Yl Propanoate

Reactions Involving the Ester Moiety

The ethyl ester group in Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is susceptible to a variety of nucleophilic substitution reactions, typical of carboxylic acid esters.

Hydrolysis and Saponification

The ester functional group can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) and water, the ester undergoes hydrolysis to yield 2-cyano-2-(pyrimidin-2-yl)propanoic acid and ethanol (B145695). This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Saponification (Base-Catalyzed Hydrolysis): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, results in an irreversible hydrolysis known as saponification. This reaction produces the corresponding carboxylate salt, sodium 2-cyano-2-(pyrimidin-2-yl)propanoate, and ethanol. Subsequent acidification of the reaction mixture will protonate the carboxylate to form the free carboxylic acid.

| Reaction | Reagents | Products |

| Acid Hydrolysis | H₂O, H⁺ (catalyst) | 2-cyano-2-(pyrimidin-2-yl)propanoic acid, Ethanol |

| Saponification | 1. NaOH (aq) 2. H₃O⁺ | 2-cyano-2-(pyrimidin-2-yl)propanoic acid, Ethanol, Na⁺ |

Transamidation and Amidation Reactions

The ester group can be converted to an amide through reaction with amines. This transformation, often termed aminolysis, typically requires heating or catalytic activation. The reaction with ammonia (B1221849) would yield 2-cyano-2-(pyrimidin-2-yl)propanamide. Substituted amines can also be used to produce N-substituted amides. The reactivity of the amine and the steric hindrance around the ester carbonyl group are key factors influencing the reaction rate and yield.

| Reactant | Reagent | Product |

| This compound | Ammonia (NH₃) | 2-cyano-2-(pyrimidin-2-yl)propanamide |

| This compound | Primary Amine (R-NH₂) | N-alkyl-2-cyano-2-(pyrimidin-2-yl)propanamide |

| This compound | Secondary Amine (R₂NH) | N,N-dialkyl-2-cyano-2-(pyrimidin-2-yl)propanamide |

Reduction to Alcohols and Aldehydes

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. In this case, the product would be 2-(hydroxymethyl)-2-(pyrimidin-2-yl)propanenitrile. This reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Partial Reduction to an Aldehyde: The partial reduction of the ester to an aldehyde is a more delicate transformation and requires the use of a sterically hindered and less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is commonly employed for this purpose. The reaction would yield 2-cyano-2-(pyrimidin-2-yl)propanal. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

| Desired Product | Reagent | Typical Conditions |

| 2-(hydroxymethyl)-2-(pyrimidin-2-yl)propanenitrile | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |

| 2-cyano-2-(pyrimidin-2-yl)propanal | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane (B92381), -78 °C |

Reactions at the Alpha-Carbon (Bearing Cyano and Pyrimidinyl Groups)

The carbon atom situated between the pyrimidine (B1678525) ring, the cyano group, and the ester group is known as the alpha-carbon. The electron-withdrawing nature of these adjacent groups renders the alpha-proton acidic, making this position a key site for carbanion formation and subsequent reactions.

Knoevenagel Condensation (as a Reactant)

The acidic nature of the alpha-proton allows this compound to act as the active methylene (B1212753) component in the Knoevenagel condensation. This reaction involves the condensation with an aldehyde or a ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. The initial condensation product is a β-hydroxy compound, which readily undergoes dehydration to form a new carbon-carbon double bond. The product is an α,β-unsaturated compound. For instance, reaction with benzaldehyde (B42025) would yield ethyl 2-cyano-3-phenyl-2-(pyrimidin-2-yl)acrylate.

| Aldehyde/Ketone | Base Catalyst | Product |

| Benzaldehyde | Piperidine (B6355638) | Ethyl 2-cyano-3-phenyl-2-(pyrimidin-2-yl)acrylate |

| Acetone | Ammonium acetate (B1210297) | Ethyl 2-cyano-3-methyl-2-(pyrimidin-2-yl)but-2-enoate |

Alkylation and Acylation Reactions

The formation of a carbanion at the alpha-position upon treatment with a suitable base opens the door for alkylation and acylation reactions.

Alkylation: The alpha-carbanion can act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. The choice of base is critical to ensure complete deprotonation without promoting side reactions like ester saponification. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed.

Acylation: Similarly, the alpha-carbanion can react with acylating agents like acid chlorides or acid anhydrides to introduce an acyl group. This leads to the formation of a β-ketoester derivative. These reactions provide a pathway to more complex molecular architectures.

| Reaction | Reagent | Base | Product |

| Alkylation | Methyl iodide (CH₃I) | Lithium diisopropylamide (LDA) | Ethyl 2-cyano-2-(pyrimidin-2-yl)butanoate |

| Acylation | Acetyl chloride (CH₃COCl) | Sodium hydride (NaH) | Ethyl 2-cyano-3-oxo-2-(pyrimidin-2-yl)butanoate |

Michael Addition Reactions

The presence of two electron-withdrawing groups, the cyano and the ethyl propanoate moieties, attached to the same carbon atom makes the α-proton of this compound acidic. This allows for the formation of a stabilized carbanion in the presence of a base, which can then act as a Michael donor in conjugate addition reactions.

The general mechanism for the Michael addition involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate then adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as the Michael acceptor. The resulting product is a 1,5-dicarbonyl compound or a related structure, which can often undergo subsequent intramolecular reactions to form cyclic compounds.

While specific examples of Michael addition reactions involving this compound are not extensively documented in publicly available literature, its structural features strongly suggest its capability to participate in such reactions. The reactivity would be analogous to other α-cyanoesters.

Table 1: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Type (Postulated) |

| Acrylonitrile | Adduct with a new cyanoethyl group |

| Methyl acrylate | Adduct with a new methoxycarbonylethyl group |

| Methyl vinyl ketone | Adduct with a new acetonyl group |

| Chalcones | Adduct with a new 1,3-diphenyl-3-oxopropyl group |

Rearrangement Reactions

Rearrangement reactions of pyrimidine derivatives can be prompted by various conditions, including acidic or basic media, heat, or light. One of the well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This typically involves the isomerization of N-substituted 2-aminopyrimidines or related systems where a ring-opening and subsequent ring-closing sequence leads to a structurally isomeric heterocycle.

For a compound like this compound, a Dimroth-type rearrangement is not directly applicable as it lacks the requisite N-substituent at the amino group. However, under certain conditions, rearrangements involving the pyrimidine ring or the side chain could be envisaged, potentially leading to the formation of isomeric heterocyclic systems. For instance, acid-catalyzed rearrangements of related pyrimidine-5-carboxylic acid esters have been investigated, although in some cases, the reported rearrangements were later contested.

Transformations of the Cyano Group

The cyano group is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile functionality in this compound can undergo hydrolysis under either acidic or basic conditions. Partial hydrolysis typically yields a carboxamide, while complete hydrolysis leads to a carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the carboxylic acid and an ammonium salt.

In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the formation of a carboxylate salt and ammonia. Acidification of the reaction mixture then yields the free carboxylic acid.

Reduction to Amines

The cyano group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel).

The reduction with LiAlH₄ is a powerful method that proceeds via the formation of an intermediate imine, which is further reduced to the amine. Catalytic hydrogenation is another effective method, often favored for its milder reaction conditions. The resulting aminomethyl group can be a key building block for the synthesis of more complex molecules.

Cyclization Reactions with Nitriles to Form New Heterocycles

The cyano group, in conjunction with the adjacent ester and the pyrimidine ring, can participate in cyclization reactions to form new heterocyclic systems. For instance, intramolecular cyclization could be induced under specific conditions, potentially involving the pyrimidine ring nitrogen atoms or other reactive sites.

Reactions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing cyano and ester groups on the side chain further deactivates the ring towards electrophilic attack.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. When it does occur, the substitution pattern is directed by the existing substituents and the inherent electronic properties of the ring.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. For this compound itself, which lacks a leaving group on the pyrimidine ring, direct SNAr is unlikely. However, if the pyrimidine ring were to be substituted with a halogen, for example, it would become a prime candidate for nucleophilic displacement reactions.

Nucleophilic attack can also occur at the carbon atoms of the pyrimidine ring, especially at positions 2, 4, and 6, which are the most electron-deficient. This can lead to the formation of Meisenheimer-type adducts or, in some cases, ring-opening and rearrangement reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally a disfavored process due to the ring's inherent π-deficiency. researchgate.netwikipedia.org The two ring nitrogen atoms exert a strong deactivating effect, making the carbon atoms of the ring electron-poor and thus, not susceptible to attack by electrophiles. For an electrophilic attack to occur, the pyrimidine ring typically requires the presence of strong electron-donating groups (EDGs) to increase its nucleophilicity. researchgate.net

In the case of this compound, the substituent at the 2-position is a carbon atom bearing both a cyano (-CN) and an ethyl propanoate (-COOEt) group. Both of these functional groups are strongly electron-withdrawing. Their combined inductive and resonance effects further deplete the electron density of the pyrimidine ring, making it exceptionally resistant to electrophilic aromatic substitution. Therefore, under standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), this compound is expected to be unreactive.

| Reaction Type | Expected Outcome for this compound | Rationale |

| Nitration | No Reaction | Extreme deactivation of the pyrimidine ring by two nitrogen atoms and electron-withdrawing substituents. |

| Halogenation | No Reaction | The electron-poor nature of the ring repels electrophiles like halonium ions. |

| Friedel-Crafts Alkylation/Acylation | No Reaction | The pyrimidine nitrogens would complex with the Lewis acid catalyst, leading to further deactivation. |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The positions most activated for nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen atoms. stackexchange.com

In this compound, the substituent is at the C-2 position. While this substituent itself is not a typical leaving group for an SNAr reaction, its strong electron-withdrawing nature significantly activates the C-4 and C-6 positions towards nucleophilic attack. Should there be a suitable leaving group (e.g., a halide) at the C-4 or C-6 position of a derivative of this compound, it would be readily displaced by nucleophiles.

Studies on related 2-sulfonylpyrimidines have shown that electron-withdrawing groups on the pyrimidine ring drastically increase the rate of SNAr reactions. nih.govacs.org For instance, a nitro group at the 5-position can increase the reaction rate by several orders of magnitude. nih.govacs.org While the cyano and propanoate groups in the target molecule are not directly on the ring, their electron-withdrawing influence is transmitted through the C-2 position, thereby enhancing the electrophilicity of the C-4 and C-6 positions.

| Nucleophile | Potential Reaction Site (on a derivative with a leaving group at C-4/C-6) | Expected Reactivity |

| Alkoxides (e.g., MeO⁻) | C-4, C-6 | High |

| Amines (e.g., RNH₂) | C-4, C-6 | High |

| Thiolates (e.g., RS⁻) | C-4, C-6 | High |

N-Alkylation and N-Acylation of Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are nucleophilic and can undergo alkylation and acylation. In an unsubstituted pyrimidine, both nitrogen atoms are equivalent. However, in 2-substituted pyrimidines, the two nitrogen atoms (N-1 and N-3) are in different chemical environments, which can lead to regioselectivity in N-functionalization reactions.

The substituent at the C-2 position can sterically hinder the approach of electrophiles to the adjacent nitrogen atoms. Furthermore, the electronic effect of the substituent can influence the relative nucleophilicity of N-1 and N-3. For this compound, the bulky and electron-withdrawing substituent at C-2 would be expected to influence the site of N-alkylation or N-acylation. The outcome of these reactions is often dependent on the specific alkylating or acylating agent, the counter-ion, and the solvent used. neliti.com For instance, methylation of 2-substituted pyrimidinones (B12756618) in a solvent with low solvating power can favor alkylation at the N-1 position. neliti.com

| Reagent | Reaction Type | Potential Products | Factors Influencing Regioselectivity |

| Alkyl Halides (e.g., CH₃I) | N-Alkylation | N-1 and/or N-3 alkylated pyrimidinium salt | Steric hindrance from the C-2 substituent, solvent polarity, nature of the counter-ion. |

| Acyl Halides (e.g., CH₃COCl) | N-Acylation | N-1 and/or N-3 acylated pyrimidinium salt | Steric effects of the acylating agent, reaction temperature. |

Ring Functionalization and Derivatization Strategies

Given the reactivity profile of this compound, several strategies can be envisioned for its further functionalization and derivatization.

One approach involves a deconstruction-reconstruction strategy. This method can transform a pyrimidine-containing compound into an iminoenamine, which can then be recyclized with various reagents to form new substituted pyrimidines or other heterocyclic systems. nih.gov This strategy allows for significant diversification of the original pyrimidine scaffold.

Another potential derivatization pathway involves transformations of the side chain at the C-2 position. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group of the propanoate can be hydrolyzed, transesterified, or reduced. These transformations would yield a variety of new derivatives with different physicochemical properties and potential biological activities.

Furthermore, recent advances in C-H functionalization could potentially be applied. While challenging on such an electron-poor system, site-selective amination of pyrimidines at the C-2 position has been reported, proceeding through a pyrimidinyl iminium salt intermediate. researchgate.net This suggests that under specific conditions, direct functionalization of the pyrimidine ring might be achievable.

| Strategy | Description | Potential Products |

| Deconstruction-Reconstruction | Transformation into an iminoenamine intermediate followed by recyclization. | Substituted pyrimidines, pyrazoles, 1,2-oxazoles. nih.gov |

| Side-Chain Modification | Chemical transformation of the cyano and/or ethyl propanoate groups. | Carboxylic acids, amides, amines, alcohols. |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds of the pyrimidine ring. | Aminated pyrimidine derivatives. researchgate.net |

Applications of Ethyl 2 Cyano 2 Pyrimidin 2 Yl Propanoate As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Fused Heterocyclic Systems

The unique arrangement of functional groups in Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate makes it a theoretical precursor for a variety of cyclization reactions to form fused heterocyclic systems. Such reactions often rely on the reactivity of the α-cyano ester moiety.

Pyrido[x,y-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines and their isomers are bicyclic compounds that have attracted significant attention in medicinal chemistry. jocpr.com The synthesis of these scaffolds can often be achieved through multicomponent reactions or by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core. researchgate.netnih.gov While analogous compounds like ethyl cyanoacetate (B8463686) are commonly used as starting materials for building the pyridine portion of the pyrido[2,3-d]pyrimidine (B1209978) system, a review of the scientific literature did not yield specific examples or detailed research findings where this compound is explicitly used as the precursor for the synthesis of Pyrido[x,y-d]pyrimidine derivatives.

Pyrazolo[x,y-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is another key structure in drug discovery, known for its role as a purine (B94841) isostere. researchgate.net The synthesis of these molecules frequently involves the reaction of aminopyrazoles with reagents that can form the pyrimidine ring. nih.gov Alternatively, the pyrazole (B372694) ring can be constructed onto a pyrimidine precursor. Despite the potential for this compound to participate in such synthetic routes, dedicated studies detailing its specific application as a building block for Pyrazolo[x,y-d]pyrimidine derivatives were not identified in the surveyed literature.

Thieno[x,y-b]pyridine Derivatives

Thieno[2,3-b]pyridines are fused heterocyclic compounds that exhibit a range of biological activities. researchgate.net Their synthesis can be accomplished through various strategies, often involving the cyclization of functionalized pyridine or thiophene (B33073) precursors. nih.govresearchgate.net For instance, the Gewald reaction is a common method for synthesizing aminothiophenes, which can then be further cyclized. scielo.br However, specific research detailing the use of this compound as an intermediate or precursor in the formation of Thieno[x,y-b]pyridine derivatives is not available in the reviewed scientific reports.

Triazolo[x,y-d]pyrimidine Derivatives

The 1,2,4-triazolo[1,5-a]pyrimidine system is a notable heterocyclic scaffold. nih.gov Synthetic strategies for this and other isomeric triazolopyrimidines often involve the cyclocondensation of aminotriazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov While the pyrimidine moiety of this compound could theoretically be part of such a final structure, no specific synthetic methodologies employing this particular compound for the creation of Triazolo[x,y-d]pyrimidine derivatives have been documented in the available literature.

Intermediate in the Formation of Advanced Organic Scaffolds

Beyond fused two-ring systems, the reactivity of this compound could potentially be harnessed for the construction of more complex, multi-ring structures.

Nitrogen-Containing Polycyclic Compounds

Nitrogen-containing polycyclic compounds represent a vast and structurally diverse class of molecules with significant biological and material science applications. mdpi.comnih.govmdpi.com The synthesis of these complex scaffolds often involves multi-step sequences where versatile building blocks are used to introduce key structural elements. mdpi.com Based on a review of the available scientific literature, there are no specific documented instances of this compound being used as an intermediate in the synthesis of such advanced nitrogen-containing polycyclic compounds.

Due to the absence of specific research findings in the surveyed literature for the applications of this compound, no data tables on reaction conditions, yields, or specific derivatives could be generated.

Chiral Analog Synthesis

While this compound itself is achiral, its structure allows for the introduction of stereocenters, leading to the synthesis of chiral analogs. The presence of the activatable alpha-carbon provides a handle for asymmetric transformations, enabling the selective formation of one enantiomer over the other. Methodologies for achieving such enantioselectivity in similar systems often rely on the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of the reaction.

For instance, asymmetric alkylation of the carbanion generated from this compound with an electrophile, in the presence of a chiral phase-transfer catalyst, could introduce a new stereocenter at the alpha-position. Similarly, enantioselective protonation of the corresponding enolate using a chiral proton source could also yield an enantiomerically enriched product.

Drawing parallels from related pyrimidine-containing compounds, asymmetric cyclopropanation reactions have been successfully employed to generate chiral cyclopropyl (B3062369) pyrimidine carbocyclic nucleoside analogues with high enantiomeric excess. This suggests that this compound could potentially undergo similar transformations.

Table 1: Potential Asymmetric Reactions for Chiral Analog Synthesis

| Reaction Type | Reagents and Conditions | Potential Chiral Product |

| Asymmetric Alkylation | 1. Base (e.g., NaH, LDA) 2. Electrophile (R-X) 3. Chiral Phase-Transfer Catalyst | Ethyl 2-cyano-2-(pyrimidin-2-yl)-alkanoate with a stereocenter at the alpha-carbon |

| Enantioselective Protonation | 1. Strong Base 2. Chiral Proton Source | Enantiomerically enriched this compound |

| Asymmetric Michael Addition | Michael Acceptor, Chiral Catalyst (e.g., organocatalyst) | Adduct with two new stereocenters |

The synthesis of chiral 5-pyrimidyl-alkanols has been achieved through the enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzincs in the presence of chiral amino alcohols. nih.gov This highlights the feasibility of achieving high levels of stereocontrol in reactions involving pyrimidine substrates.

Role in Cascade and Multicomponent Reactions

The structural features of this compound make it an excellent candidate for participation in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants, thereby minimizing waste and saving time and resources. The presence of both a nucleophilic center (after deprotonation) and electrophilic sites (the cyano and ester groups) within the molecule allows it to engage in a variety of reaction sequences.

As an active methylene (B1212753) compound, this compound can serve as a key component in reactions analogous to the Biginelli or Hantzsch reactions for the synthesis of heterocyclic compounds. For example, it could react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative in a one-pot synthesis of substituted dihydropyrimidines.

Furthermore, the pyrimidine ring itself can participate in or influence cascade reactions. For instance, it could be involved in intramolecular cyclizations following an initial intermolecular reaction at the active methylene position. The cleavage of pyrimidine rings by active methylene reagents to form pyridine derivatives has been reported, showcasing the potential for complex rearrangements and reconstructions. rsc.org

Table 2: Potential Cascade and Multicomponent Reactions

| Reaction Name/Type | Reactants | Potential Product |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidine derivative with a pyrimidinyl-propanoate side chain |

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, Ammonia (B1221849) source | Dihydropyridine derivative incorporating the pyrimidinyl-propanoate moiety |

| Knoevenagel Condensation followed by Michael Addition and Cyclization | Aldehyde, Michael Acceptor | Fused heterocyclic system |

Multicomponent reactions involving active methylene compounds are a powerful tool for the synthesis of diverse and complex heterocycles. chimia.ch The use of pyrimidine-5-carbonitriles, synthesized from ethyl cyanoacetate, in various cyclocondensation reactions further underscores the potential of cyano-activated pyrimidine derivatives in building complex molecular frameworks. ekb.eg The development of cascade reactions for the synthesis of fused pyrimidine systems highlights the ongoing interest in leveraging the reactivity of pyrimidine derivatives for the efficient construction of novel chemical entities. mdpi.comresearchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is available in the searched literature. While general characteristic absorption frequencies for its functional groups (nitrile C≡N, ester C=O, C-O, and pyrimidine (B1678525) ring vibrations) can be predicted, specific wavenumber data from an actual measurement of the compound is required for an accurate analysis.

X-ray Crystallography for Solid-State Structure Elucidation

There is no evidence in the reviewed literature that the single-crystal X-ray structure of this compound has been determined. As a result, no data is available for the following subsections.

Single Crystal X-ray Diffraction (SXRD)

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been published.

Hirshfeld Surface Analysis for Intermolecular Interactions

This analysis is contingent on the availability of a solved crystal structure and therefore has not been performed for this compound.

Crystal Void Analysis and Energy Frameworks

These computational analyses also require a determined crystal structure and are thus unavailable.

Chromatographic Techniques for Purity and Separation

While HPLC is a standard method for purity analysis, no specific, validated HPLC method for the quantitative analysis or purity determination of this compound has been published in the scientific literature reviewed.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Details regarding column type, mobile phase composition, flow rate, and detector wavelength for a validated HPLC analysis of this compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. reddit.com The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic parameter under specific chromatographic conditions. drawellanalytical.com Factors such as the column type (e.g., HP-5), carrier gas flow rate, and the oven temperature program influence the retention time. drawellanalytical.comresearchgate.net For pyrimidine derivatives, a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane is often employed. researchgate.net

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

For this compound (Molecular Weight: 205.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 205. The fragmentation pattern provides crucial structural information. libretexts.org Characteristic fragmentation of esters often involves cleavage of bonds adjacent to the carbonyl group. libretexts.orgwhitman.edu Key predicted fragments for this specific compound would arise from the loss of the ethoxy group (-OC₂H₅, 45 amu) to yield a fragment at m/z 160, or the entire ethyl ester group (-COOC₂H₅, 73 amu) resulting in a fragment at m/z 132. Other significant peaks would correspond to the stable pyrimidine ring and associated fragments. The analysis of these fragmentation patterns allows for unambiguous confirmation of the compound's structure. jmaterenvironsci.comnih.gov

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 205 | [C₁₀H₁₁N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 160 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 132 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |

| 105 | [C₅H₃N₂]⁺ | Fragment of the pyrimidine ring |

This table is illustrative and represents predicted fragmentation based on general principles of mass spectrometry.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions, determine the purity of a substance, and select appropriate solvent systems for larger-scale separations. silicycle.com The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). wisc.edu

In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. mercer.edu The plate is then developed in a sealed chamber containing a suitable solvent system.

The choice of eluent is critical for achieving good separation. sigmaaldrich.com For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) is typically effective. sigmaaldrich.com The polarity of the solvent system is adjusted to ensure that all components move from the baseline but are well-separated, ideally with retention factor (Rf) values between 0.2 and 0.8. silicycle.com The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net

As the reaction proceeds, the TLC plate will show the spot corresponding to the starting material(s) diminishing in intensity, while a new spot, corresponding to the product, appears and intensifies. mercer.edu Because the product has a different polarity than the reactants, it will have a distinct Rf value. wisc.edu Visualization is often achieved under UV light (at 254 nm), where UV-active compounds like pyrimidines appear as dark spots on a fluorescent background. silicycle.com The reaction is considered complete when the spot for the limiting reactant is no longer visible on the TLC plate. mercer.edu

Illustrative TLC Monitoring Data for Synthesis

| Compound | Role | Hypothetical Rf Value (Hexane:Ethyl Acetate (B1210297) 4:1) |

|---|---|---|

| 2-Chloropyrimidine (B141910) | Starting Material | 0.65 |

| Ethyl 2-cyanopropanoate | Starting Material | 0.50 |

This table is illustrative. Actual Rf values are dependent on specific TLC conditions.

Theoretical and Computational Studies of Ethyl 2 Cyano 2 Pyrimidin 2 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate, these calculations have been performed to elucidate its electronic structure, geometry, and reactivity parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of various compounds, providing insights into their structural parameters. researchgate.netnih.gov For molecules with similar functional groups, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation in the gaseous phase. researchgate.netresearchgate.net This process involves finding the minimum energy state of the molecule, which corresponds to its most probable geometry. The optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Table 1: Representative DFT Geometrical Parameters (Note: The following data is illustrative of typical parameters obtained from DFT calculations for similar heterocyclic compounds, as specific data for this compound is not publicly available.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (pyrimidine ring) | ~1.39 |

| C-N (pyrimidine ring) | ~1.34 |

| C-CN | ~1.47 |

| C≡N | ~1.16 |

| C-COO | ~1.52 |

| C=O | ~1.21 |

| C-O (ester) | ~1.35 |

| **Bond Angles (°) ** | |

| N-C-N (pyrimidine) | ~120 |

| C-C-CN | ~109.5 |

| O=C-O (ester) | ~125 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of the molecule's chemical reactivity and stability. ajchem-a.com A smaller energy gap generally implies higher reactivity. ajchem-a.com These energies are typically calculated using methods like Time-Dependent DFT (TD-DFT). researchgate.netdntb.gov.ua

Table 2: Illustrative HOMO-LUMO Data (Note: This table presents typical values for related compounds, as specific data for the target molecule is unavailable.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index, which further characterize the molecule's reactivity. ajchem-a.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, red-colored areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green areas denote neutral potential. This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

The elucidation of a reaction mechanism involves identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state. This analysis provides crucial information about the energy barrier of the reaction, which determines the reaction rate. By examining the vibrational frequencies of the transition state structure (one imaginary frequency), chemists can confirm that it represents a true saddle point on the potential energy surface connecting reactants and products.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a synthetic step can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. For instance, in the synthesis of related pyrimidine (B1678525) derivatives, computational studies can help to understand the favorability of different reaction pathways and the role of catalysts. By comparing the activation energies of different potential pathways, the most likely reaction mechanism can be determined. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations can provide critical insights into its conformational landscape, which in turn influences its reactivity and potential interactions with biological targets.

For this compound, a key area of conformational flexibility would be the rotation around the single bond connecting the pyrimidine ring to the quaternary carbon of the propanoate moiety. MD simulations could predict the most stable rotamers and the energy barriers between different conformations. The pyrimidine ring itself is known to have a degree of conformational flexibility, capable of adopting non-planar structures with a relatively low energy penalty. researchgate.net

Table 1: Predicted Torsional Angles and Energy Barriers for Conformational Analysis

| Dihedral Angle | Predicted Stable Conformations (degrees) | Estimated Energy Barrier (kcal/mol) |

| N1-C2-C(cyano)-C(ester) | -60, 60, 180 | 2-5 |

| C2-C(cyano)-C(ester)-O | 0, 180 | 1-3 |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar molecular fragments. Specific values would require dedicated computational studies.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound, predicting its reactivity is crucial for understanding its potential applications in synthesis and medicinal chemistry.

The reactivity of the pyrimidine ring is significantly influenced by its substituents. The presence of the electron-withdrawing cyano group and the ester functionality at the 2-position is expected to decrease the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, these groups would deactivate the ring towards electrophilic substitution.

QSAR models for pyrimidine derivatives often utilize a variety of molecular descriptors to predict activity. nih.govnih.govresearchgate.net These can include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For this compound, the LUMO is likely to be localized on the pyrimidine ring, indicating its susceptibility to nucleophilic attack.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters. The bulk of the ethyl propanoate group will sterically hinder reactions at the adjacent positions on the pyrimidine ring.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which influences the compound's solubility and transport properties.

Table 2: Predicted Reactivity Parameters

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| Electron Density on Pyrimidine Ring | Low | Susceptible to nucleophilic attack |

| LUMO Energy | Low | Good electron acceptor |

| Steric Hindrance around C2 | High | Reactions at adjacent positions are hindered |

| LogP | Moderate | Balanced solubility in polar and non-polar media |

Note: These predictions are qualitative and based on the known effects of the functional groups present in the molecule.

In Silico Screening for Synthetic Accessibility

The synthetic accessibility of a novel compound is a critical factor in its potential for practical application. In silico tools for synthetic accessibility assessment and retrosynthetic analysis can provide valuable guidance for designing efficient synthetic routes. These tools often leverage large databases of known reactions and apply complex algorithms to propose plausible synthetic pathways.

For this compound, a retrosynthetic analysis would likely disconnect the molecule at the C2-substituent bond. A common and effective method for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

A plausible retrosynthetic pathway for this compound is outlined below:

Retrosynthetic Analysis:

Target Molecule: this compound

Disconnect 1: The bond between the pyrimidine ring and the quaternary carbon.

Precursors: Pyrimidine (or a 2-halopyrimidine) and Ethyl 2-cyanopropanoate.

Alternative Disconnect 2: Break down the pyrimidine ring itself.

Precursors: An appropriate 1,3-dielectrophile and a guanidine (B92328) derivative.

Forward Synthesis Approach:

A potential forward synthesis could involve the reaction of 2-chloropyrimidine (B141910) with the sodium salt of ethyl 2-cyanopropanoate in a nucleophilic aromatic substitution reaction.

Table 3: In Silico Synthetic Accessibility Score

| Software/Method | Predicted Score | Interpretation |

| Hypothetical SA Score | 3-4 (on a scale of 1-10) | Moderately easy to synthesize |

Note: The synthetic accessibility score is an estimation based on the relative simplicity of the required precursors and the well-established nature of the necessary chemical transformations. Specific software like SYNTHIA® SAS or BR-SAScore would be needed for a precise in silico evaluation. synthiaonline.comnih.gov

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Synthesis

The synthesis of highly functionalized pyrimidines is an area of intense research. Future work on Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate could focus on developing novel catalytic systems to improve its synthesis. While classical methods might be employed, modern catalytic approaches offer advantages in terms of efficiency, selectivity, and sustainability.

One promising avenue is the use of transition metal catalysis. For instance, iridium-pincer complexes have been successfully employed in the multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.orgnih.govthieme-connect.com This approach allows for the construction of highly substituted pyrimidine (B1678525) rings in a single step. organic-chemistry.orgnih.govthieme-connect.com Research could be directed towards adapting such iridium-catalyzed reactions to incorporate precursors that would lead to the formation of the 2-cyano-2-propanoate substituent.

Furthermore, nickel-catalyzed cross-coupling reactions have shown utility in the synthesis of α-heteroaryl nitriles from heteroaryl iodides and α-chloronitriles. thieme-connect.com This methodology could be explored for the direct coupling of a pyrimidine halide with ethyl 2-cyano-2-halopropanoate, providing a convergent and potentially asymmetric route to the target molecule. The development of catalysts that can tolerate the various functional groups present in the reactants would be a key challenge.

Table 1: Potential Catalytic Systems for the Synthesis of this compound and its Analogues

| Catalyst Type | Potential Application | Advantages |

| Iridium-Pincer Complexes | Multicomponent synthesis of the pyrimidine core | High regioselectivity, use of readily available starting materials (alcohols) |

| Nickel/Bis(oxazoline) Complexes | Asymmetric cross-coupling of pyrimidine halides with α-halocyanoesters | Enantioselective synthesis, good functional group tolerance |

| Palladium/Phosphine (B1218219) Complexes | Cross-coupling reactions for the introduction of the pyrimidine moiety | Well-established methodology, broad substrate scope |

| Organocatalysts | Asymmetric Michael additions or alkylations | Metal-free, potential for high enantioselectivity |

Stereoselective Synthesis of Enantiopure Analogues

The propanoate moiety in this compound contains a stereocenter, making the synthesis of enantiopure analogues a significant and valuable goal. Chiral molecules often exhibit distinct biological activities, and access to enantiomerically pure forms of this compound could be crucial for applications in medicinal chemistry.

Future research should focus on developing stereoselective methods for its synthesis. Asymmetric catalysis is a powerful tool for achieving this. For example, nickel-catalyzed asymmetric reductive cross-coupling reactions have been successfully used to synthesize α-heteroaryl nitriles with high enantioselectivity. thieme-connect.com This approach could be adapted to the synthesis of this compound by using a chiral ligand to control the stereochemistry of the newly formed carbon-carbon bond.

Another strategy could involve the use of chiral organocatalysts to promote an asymmetric Michael addition of a pyrimidine nucleophile to an appropriate acceptor, or an asymmetric alkylation of a pyrimidine-containing pronucleophile. The development of biocatalytic methods, using enzymes such as aldoxime dehydratases, could also provide a green and highly enantioselective route to chiral nitriles. mdpi.com

Exploration of New Reaction Pathways and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. nih.govacs.org The development of MCRs for the synthesis of this compound and its derivatives would be a significant advancement. For instance, a one-pot reaction involving a pyrimidine precursor, a cyanide source, and a propanoate-containing building block could be envisioned. The Biginelli reaction, a classic MCR for pyrimidine synthesis, could be modified to incorporate the desired functionalities. nih.gov

The exploration of novel reaction pathways for the derivatization of this compound is another fertile area for research. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, providing access to a wide range of new compounds. The ester group can be saponified or transesterified. The pyrimidine ring itself can undergo various transformations, such as electrophilic substitution or nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other substituents. growingscience.com

Advanced Materials Applications (if derived structures are relevant)

Pyrimidine derivatives have found applications in materials science, for example, as components of organic light-emitting diodes (OLEDs), fluorescent probes, and functional polymers. The presence of both a pyrimidine ring and a cyano group in this compound suggests that its derivatives could possess interesting photophysical properties.

Future research could explore the synthesis of polymers incorporating this moiety. The nitrile and ester groups could be used as handles for polymerization or for attachment to a polymer backbone. The resulting materials could be investigated for their optical, electronic, and thermal properties. For instance, copolymers of vinyl acetate (B1210297) with ethyl 2-cyano-3-phenyl-2-propenoates have been prepared and their thermal behavior studied. chemrxiv.org Similar studies on polymers derived from this compound could reveal their potential for various material applications. Additionally, the potential for aggregation-induced emission in derivatives of this compound could be explored, similar to what has been observed for other carbonitrile-based fluorophores. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, better process control, and ease of scalability. cam.ac.uknih.govnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms would be a significant step towards their efficient and sustainable production, particularly for active pharmaceutical ingredients (APIs). cam.ac.uknih.govnih.gov

Future research could focus on developing continuous flow processes for the key synthetic steps. This would involve optimizing reaction conditions such as temperature, pressure, and residence time in a flow reactor. The use of solid-supported reagents and catalysts would facilitate purification and product isolation in a continuous manner. Automated synthesis platforms, which combine flow chemistry with robotic handling and online analytics, could be employed to rapidly synthesize and screen libraries of derivatives of this compound for various applications. The development of flow-based multi-step syntheses of APIs is an active area of research, and the methodologies developed could be applied to this compound. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.